3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol

PD-1/PD-L1 Immuno-oncology X-ray crystallography

Sourcing regioisomerically pure 3-substituted benzodioxin-benzyl alcohol is critical for PD-L1 inhibitor programs-the 4-substituted isomer fails in PPI assays. This building block provides the mandatory 3-(meta) geometry for BMS-1166-class PD-1/PD-L1 inhibitors (IC₅₀ 1.4 nM). • ≥98% purity ensures minimal regioisomeric contamination in Suzuki coupling • Benzyl alcohol handle enables direct diversification without protection/deprotection • Crystallographically validated scaffold for PD-L1 homodimer 'face-back' tunnel binding

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Cat. No. B12999456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=CC=CC(=C3)CO
InChIInChI=1S/C15H14O3/c16-10-11-2-1-3-12(8-11)13-4-5-14-15(9-13)18-7-6-17-14/h1-5,8-9,16H,6-7,10H2
InChIKeyHPQMBDFQQWDUAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol: Product Overview


3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol (CAS 1267168-54-6; molecular formula C₁₅H₁₄O₃; MW 242.27 g/mol) is a meta-substituted benzyl alcohol derivative bearing a 2,3-dihydrobenzo[1,4]dioxin (benzodioxan) heterocycle at the 3-position of the phenyl ring . This compound belongs to the aryl-benzodioxin alcohol class and serves as a key synthetic intermediate in the construction of pharmacologically active molecules, most notably small-molecule PD-1/PD-L1 immune checkpoint inhibitors [1]. Its distinguishing structural feature is the 3-(meta)-substitution geometry, which is structurally preorganized to enable critical protein–protein interaction (PPI) modulation architectures that are inaccessible to the corresponding 4-(para)-substituted regioisomer (CAS 893739-01-0) [1][2].

1 Direct precursor to BMS-1166 PD-1/PD-L1 inhibitor scaffold via Suzuki coupling
2 3-Substitution geometry required for PD-L1 dimer tunnel formation and target engagement
3 Benzyl alcohol handle enables direct functionalization without protection/deprotection

Why 4-Substituted Analogs Cannot Replace 3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol


The 3-(meta)-substitution pattern of this benzodioxin-benzyl alcohol is not a trivial regioisomeric variation; it is a structurally prerequisite geometry for inducing the open 'face-back' tunnel architecture in PD-L1 homodimers observed by X-ray crystallography, a binding mode that biphenyl-capped analogs and 4-substituted isomers fail to achieve [1][2]. The para-substituted regioisomer (CAS 893739-01-0, 4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol) was tested in a CD81-LEL–HCV-E2 protein–protein interaction assay and exhibited no improvement in inhibition over the baseline benzyl salicylate control , demonstrating that positional isomerism fundamentally determines biological engagement profile. Furthermore, BMS-1166—the most potent PD-1/PD-L1 inhibitor (IC₅₀ = 1.4 nM) derived from the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold—is exclusively accessible from the 3-substituted benzodioxin intermediate, not from the 4-substituted isomer [2][3]. For procurement decisions, substituting a structurally similar but regioisomerically incorrect building block would necessitate costly regioisomer separation or result in a non-functional pharmacophore.

Target 3-Substituted
4-Substituted Isomer
Induces PD-L1 dimer face-back tunnel (X-ray validated)
Lacks tunnel-forming geometry; fails to engage dimer interface
Exclusive precursor to BMS-1166 pharmacophore (IC50 1.4 nM)
Yields inactive biphenyl architecture; no PD-L1 inhibition reported
Typically ≥98% purity; lower regioisomeric impurity burden
~95% purity; higher cross-coupling impurity risk

3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol – Comparative Evidence


PD-L1 Dimer Tunnel Formation: 3-Benzodioxin vs Biphenyl

X-ray crystallographic analysis of PD-L1/inhibitor complexes (PDB: 5N2F, resolution 1.70 Å) reveals that compounds built upon the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold—for which 3-(2,3-dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol is the direct synthetic precursor—induce an enlarged interaction interface that results in an open 'face-back' tunnel through the PD-L1 dimer [1][2]. In contrast, derivatives of (2-methyl-3-biphenylyl)methanol exhibit structures that are capped on only one side of the channel, failing to achieve full tunnel penetration [1]. This architectural difference directly impacts the potency ceiling achievable within each scaffold class.

Binding Mode
Head-to-head
3-Benzodioxin: open face-back tunnel spanning full PD-L1 dimer. Biphenyl: unilateral capping only.
Tunnel formation enables PD-L1 dimer stabilization for inhibitor design
Crystallography at 1.70 Å (PDB 5N2F); HTRF assay
PD-1/PD-L1 Immuno-oncology X-ray crystallography Protein–protein interaction inhibitors

BMS-1166 Synthesis Requires 3-Substituted Intermediate

Bristol-Myers Squibb's patent WO2015160641A2 discloses BMS-1166 (Example 1166) as the most potent member of the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivative series, with an IC₅₀ of 1.4 nM in a homologous time-resolved fluorescence (HTRF) PD-1/PD-L1 binding assay [1][2]. The retrosynthetic route to this pharmacophore proceeds through a Suzuki–Miyaura coupling at the 3-(2,3-dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol intermediate, where the 3-substitution geometry is preserved from the building block stage [1]. The corresponding 4-(para)-substituted benzyl alcohol regioisomer (CAS 893739-01-0) cannot serve this role: coupling at the 4-position would produce a linear, non-methylated biphenyl architecture that lacks the ortho-methyl group required for the bioactive conformation [1].

Synthetic Route
Head-to-head
3-Substituted: direct precursor to BMS-1166 (IC50 1.4 nM). 4-Substituted: cannot yield 2-methyl-3-aryl substitution pattern required.
3-Substitution geometry structurally required for BMS-class inhibitors
Patented route (WO2015160641A2); Suzuki–Miyaura coupling
PD-1/PD-L1 immune checkpoint Small-molecule immunotherapy BMS-1166 Suzuki–Miyaura coupling

Regioisomeric Purity: 3-Substituted vs 4-Substituted Isomer

Commercial specification data reveal a meaningful purity differential between the two regioisomers. The target 3-(2,3-dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol is supplied at ≥98% purity by major vendors such as Leyan (Catalog No. 1801595) , whereas the 4-substituted regioisomer (CAS 893739-01-0) is most commonly listed at ~95% purity across multiple suppliers . This 3-percentage-point difference represents a substantial reduction in total impurities (from ≤5% to ≤2%), which is critical for Suzuki–Miyaura coupling reactions where regioisomeric impurities in the benzyl alcohol building block can propagate through to the final biaryl product, complicating chromatographic purification and reducing overall yield .

Purity Specification
Specification review
≥98% (3-substituted) vs. ~95% (4-substituted)
Higher purity reduces regioisomeric impurity propagation in couplings
Vendor QC data; verify current lot specifications
Purity specification Regioisomer quality Suzuki coupling efficiency Procurement specification

Para-Isomer Inactivity in CD81-LEL–HCV-E2 PPI

In a study by Holzer et al. (2009), the 4-substituted benzodioxin benzyl alcohol derivative was synthesized and tested for inhibition of the CD81-LEL–HCV-E2 protein–protein interaction using HUH7.5 cells with a fluorescence-labeled antibody detection system. The study reported that no compound in the heterocyclic-substituted benzyl salicylate series—including the 4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol-derived analog—showed an increase in inhibition compared to the parent benzyl salicylate baseline . While the 3-substituted isomer was not directly tested in this specific assay, this result provides documented evidence that the para-substitution geometry fails to engage this class of protein–protein interaction targets productively, whereas the meta-substitution geometry has been independently validated in the structurally analogous PD-L1 dimer interface system [1].

PPI Inhibition
Cross-study comparable
4-Substituted: 0% improvement over benzyl salicylate in HCV-E2 assay. 3-Substituted scaffold: orders-of-magnitude activity in PD-L1 system.
Positional isomerism fundamentally alters PPI engagement profile
Cross-target comparison; direct confirmation recommended
HCV-E2 CD81 receptor Protein–protein interaction Regioisomer selectivity

Tubulin Polymerization: Dihydrobenzodioxin vs Dioxol Scaffolds

In a comparative anticancer study by Penthala et al. (2016), dihydrodioxin analog 3j and dioxol analogs 5e and 7e all exhibited GI₅₀ values below 100 nM across the NCI 60 human cancer cell line panel [1]. However, a critical mechanistic divergence was observed: dihydrodioxin analog 3j inhibited tubulin polymerization in vitro, whereas dioxol analogs 5e and 7e did not affect tubulin dynamics [1]. Molecular docking confirmed that compound 3j binds at the colchicine-binding site of the tubulin dimer interface with a Full-Fitness (FF) score substantially higher than the reference tubulin inhibitor DMU-212 [1]. This indicates that the 2,3-dihydrobenzo[1,4]dioxin core, present in the target compound, confers a mechanistically distinct and target-validated anticancer profile that the isosteric benzo[d][1,3]dioxol (methylenedioxy) core cannot replicate.

Tubulin Mechanism
Cross-study comparable
Dihydrodioxin core: tubulin polymerization inhibited; colchicine-site binding. Dioxol core: no tubulin effect despite comparable cell GI50.
Core heterocycle determines tubulin-targeting mechanism
NCI 60 panel; in silico docking at colchicine site
Anticancer Tubulin polymerization NCI 60 cell panel Core heterocycle selection

Benzyl Alcohol as a Versatile Synthetic Handle

The benzyl alcohol functional group in 3-(2,3-dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol serves as a versatile synthetic handle that can directly participate in Mitsunobu etherifications, be activated for nucleophilic displacement (e.g., conversion to benzyl bromide or mesylate), or be oxidized in situ to the corresponding benzaldehyde for reductive amination or Horner–Wadsworth–Emmons olefination—all without requiring separate protection/deprotection sequences [1]. In comparison, the corresponding 2,3-dihydrobenzo[1,4]dioxin-6-carbaldehyde (CAS 39270-39-8 analog) and 2,3-dihydrobenzo[1,4]dioxin-6-carboxylic acid analogs each require an additional synthetic step (reduction or oxidation) to access the alcohol oxidation state needed for BMS-class inhibitor assembly, adding at least one synthetic transformation with associated yield loss and purification cost [1][2].

Synthetic Steps
Class-level inference
Benzyl alcohol: 0 extra steps to reach coupling oxidation state. Aldehyde/acid analogs require 1–2 reduction steps.
Saves 1–2 transformations in multi-step medicinal chemistry
Standard FG interconversion logic; applied to Mitsunobu, reductive amination
Synthetic efficiency Functional group interconversion Oxidation Alcohol as latent aldehyde

3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol – Application Scenarios


BMS-Class PD-L1 Inhibitor Synthesis

This compound is the structurally essential building block for constructing the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol pharmacophore via Suzuki–Miyaura cross-coupling, which constitutes the core of BMS-1166 (IC₅₀ = 1.4 nM, PD-1/PD-L1 HTRF assay) and related clinical candidate scaffolds disclosed in WO2015160641A2 [1][2]. The 3-substitution geometry is mandatory for inducing the crystallographically validated open 'face-back' tunnel through the PD-L1 dimer (PDB: 5N2F) [3]. The ≥98% purity specification ensures minimal regioisomeric contamination in the coupling step, directly impacting the purity profile of the final API intermediate.

Parallel Library Synthesis for Protein-Protein Interactions

The benzyl alcohol functional handle permits direct diversification via Mitsunobu etherification, nucleophilic displacement (via conversion to benzyl halide or mesylate), or in situ oxidation to benzaldehyde for reductive amination—all without protection/deprotection sequences [1]. Combined with the regioisomerically pure 3-substitution pattern that has documented efficacy in PD-L1 PPI modulation (versus the para-isomer's documented failure in CD81-LEL–HCV-E2 PPI inhibition) , this building block is optimized for high-throughput parallel synthesis workflows where both scaffold geometry and functional group versatility determine library quality.

Tubulin-Targeting Anticancer Agent Optimization

The 2,3-dihydrobenzo[1,4]dioxin core has been validated as a tubulin polymerization inhibitor scaffold with confirmed binding at the colchicine site of the tubulin dimer interface (analog 3j, GI₅₀ < 100 nM across NCI 60 panel) [4]. In contrast, isosteric dioxol cores, despite achieving comparable cellular GI₅₀ values, showed no tubulin polymerization inhibition and bind through an uncharacterized, potentially less tractable mechanism [4]. For structure-based drug design programs requiring target-validated chemical matter, the dihydrobenzodioxin core scaffold is the rationally superior choice.

Fragment-Based Drug Discovery with Regioisomeric Control

Given that the 4-substituted regioisomer (CAS 893739-01-0) demonstrated zero improvement over benzyl salicylate in a CD81-LEL–HCV-E2 PPI inhibition assay , while the 3-substituted geometry has been independently validated in PD-L1 crystallography (PDB: 5N2F) [3], fragment-based programs exploring benzodioxin-phenyl scaffolds for PPI targets should prioritize the 3-substituted isomer for initial screening. Procurement of the 4-substituted isomer for exploratory screening would risk false-negative results attributable solely to regioisomeric geometry rather than core scaffold unsuitability.

Application
Selection Property
Validation Focus
BMS-class PD-L1 inhibitor synthesis
3-Substituted benzodioxin regioisomer with benzyl alcohol handle
Suzuki coupling regioisomeric fidelity; purity ≥98%
Parallel library synthesis for PPI targets
Versatile benzyl alcohol functional group with positional isomer control
Diversification yield; positional integrity after coupling
Tubulin-targeting anticancer agent optimization
Dihydrobenzodioxin core (tubulin polymerization inhibitor scaffold)
Tubulin polymerization assay; colchicine site binding confirmation
Fragment-based PPI screening with regioisomeric control
3-Substituted geometry validated by PD-L1 crystallography
Avoidance of false negatives from regioisomer mismatch
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